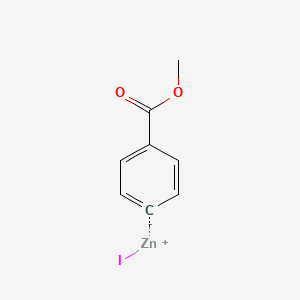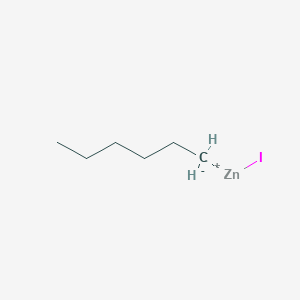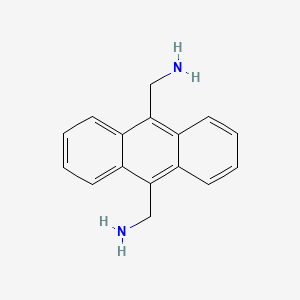
Anthracene-9,10-dimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-9,10-dimethanamine is an organic compound with the chemical formula C16H16N2. It is a derivative of anthracene, which is an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of two methanamine groups attached to the 9th and 10th positions of the anthracene core. This compound is known for its interesting photophysical and photochemical properties, making it valuable in various scientific and industrial applications .
Mecanismo De Acción
Target of Action
Anthracene-9,10-dimethanamine is a complex organic compound
Mode of Action
It is known that the compound is synthesized through a reaction between anthracene and dimethylamine . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
This compound is a derivative of anthracene . Anthracene and its derivatives are known to be involved in various biochemical pathways. For instance, anthracene can be degraded by bacteria through a series of reactions involving hydroxylation and ring cleavage . .
Pharmacokinetics
The compound is known to be soluble in some organic solvents like ethanol and xylene, but insoluble in water . Its melting point is 234 °C and boiling point is 468.4±25.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may be affected by the solvent environment . Furthermore, the compound may pose a risk of irritation to the skin and eyes, and precautions should be taken to avoid inhalation of its dust .
Métodos De Preparación
The synthesis of anthracene-9,10-dimethanamine typically involves the reaction of anthracene with formaldehyde and ammonia or primary amines under controlled conditions. One common method is the reductive amination of 9,10-anthraquinone with formaldehyde and ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through precise control of reaction conditions .
Análisis De Reacciones Químicas
Anthracene-9,10-dimethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction produces dihydroanthracene derivatives .
Aplicaciones Científicas De Investigación
Anthracene-9,10-dimethanamine has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Anthracene-9,10-dimethanamine can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Exhibits similar photophysical properties but with different substituents affecting its reactivity and applications.
9,10-Bis(phenylethynyl)anthracene: Used in optoelectronic devices due to its high thermal stability and blue emission.
The uniqueness of this compound lies in its dual methanamine groups, which provide additional functionalization possibilities and enhance its interaction with biological molecules .
Propiedades
IUPAC Name |
[10-(aminomethyl)anthracen-9-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAIIURJGYYAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
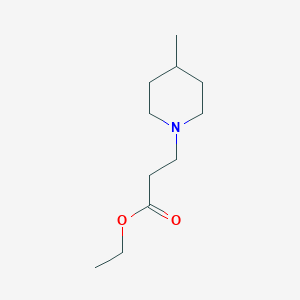
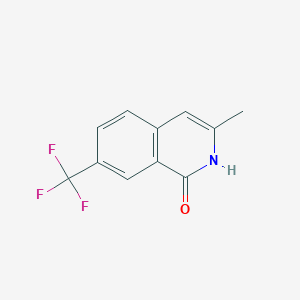

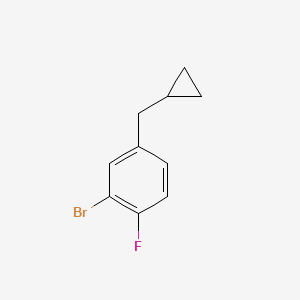
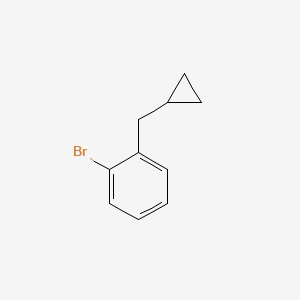

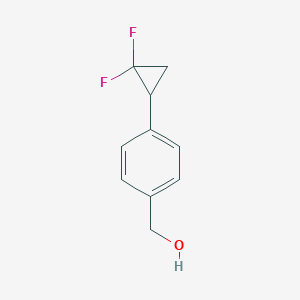
![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)
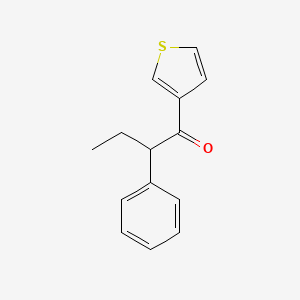
![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
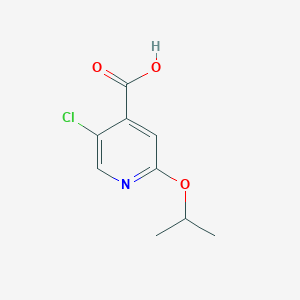
![(S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)](/img/structure/B6316396.png)
